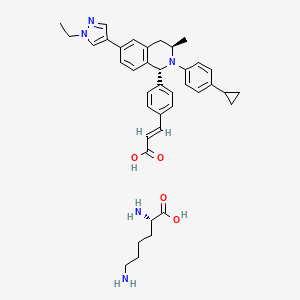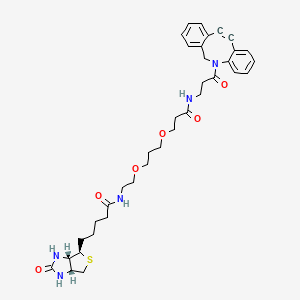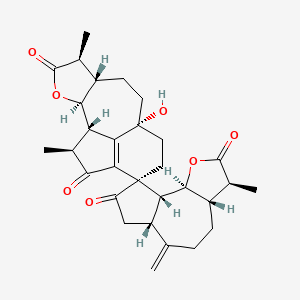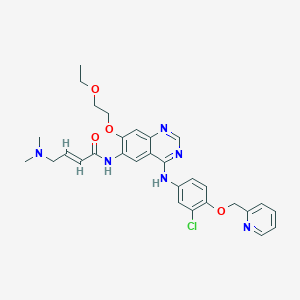
Cap-dependent endonuclease-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-dependent endonuclease-IN-6 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the replication of certain viruses, including influenza viruses, by cleaving host mRNA to initiate viral RNA transcription. The inhibition of these enzymes can effectively halt viral replication, making this compound a promising candidate for antiviral therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cap-dependent endonuclease-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Cap-dependent endonuclease-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents such as chlorine or bromine are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .
Applications De Recherche Scientifique
Cap-dependent endonuclease-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of cap-dependent endonucleases and to develop new synthetic methodologies.
Biology: Employed in research on viral replication and host-pathogen interactions.
Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses.
Industry: Utilized in the development of new antiviral therapies and diagnostic tools
Mécanisme D'action
Cap-dependent endonuclease-IN-6 exerts its effects by inhibiting the activity of cap-dependent endonucleases. These enzymes are responsible for cleaving the 5’ cap structure of host mRNA, which is essential for viral RNA transcription. By blocking this process, this compound prevents the synthesis of viral mRNA, thereby inhibiting viral replication. The molecular targets of this compound include the active site of the endonuclease enzyme, where it binds and disrupts its catalytic activity .
Comparaison Avec Des Composés Similaires
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.
Comparison: Cap-dependent endonuclease-IN-6 is unique in its structure and potency compared to other similar compounds. While baloxavir marboxil and tanshinone I also inhibit cap-dependent endonucleases, this compound has shown higher efficacy in certain assays and a broader spectrum of activity. Additionally, its synthetic route and chemical stability make it a more attractive candidate for industrial production and therapeutic development .
Propriétés
Formule moléculaire |
C23H21N3O3S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
1-(5,11-dihydro-[1]benzothiepino[3,4-b]pyridin-11-yl)-5-hydroxy-3,3-dimethyl-2H-pyrido[1,2-b]pyridazine-4,6-dione |
InChI |
InChI=1S/C23H21N3O3S/c1-23(2)13-26(25-11-9-17(27)21(28)20(25)22(23)29)19-14-7-5-10-24-16(14)12-30-18-8-4-3-6-15(18)19/h3-11,19,28H,12-13H2,1-2H3 |
Clé InChI |
JTJWUQMZVGWKRP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(N2C=CC(=O)C(=C2C1=O)O)C3C4=C(CSC5=CC=CC=C35)N=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)




![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)



![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

